TUG-770 - 1402601-82-4

TUG-770

Catalog Number: EVT-284442
CAS Number: 1402601-82-4
Molecular Formula: C19H14FNO2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TUG-770 is an agonist of free fatty acid receptor 1 (FFA1/GPR40; EC50 = 6.16 nM for a response to the full FFA1 agonist TUG-20 in a calcium assay in 1311N1 cells). It is selective for FFA1 over FFA2 (EC50 = 933 nM in a BRET assay). It reduces glucose levels in mice in an intraperitoneal glucose tolerance test in a dose-dependent manner with a maximal reduction at a dose of 50 mg/kg. It also reduces glucose levels in an oral glucose tolerance test in a diet-induced obesity mouse model for at least 29 days.
TUG-770 is a Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. Free fatty acid receptor 1 (FFA1 or GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and currently attracts high interest as a new target for the treatment of type 2 diabetes.

3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid

Compound Description: This compound is a triple-acting PPARα, -γ, and -δ agonist. [, ] It was designed and synthesized as a potential therapeutic agent for metabolic disorders. [, ] The synthesis involved the formation of the oxazole ring as a key step. []

N-tert-butoxycarbonylglycyl-(S)-2-amino-3-(4-((4-fluorophenyl)ethynyl)phenyl)-α-alanine

Compound Description: This dipeptide was synthesized and evaluated for its ability to inhibit C. histolyticum collagenase and trypsin. [] It demonstrated inhibitory activity against both enzymes. []

Source and Classification

TUG-770 was developed through a systematic approach to identify potent G Protein-Coupled Receptor 40 agonists. The compound belongs to a class of molecules that activate G Protein-Coupled Receptor 40, which is implicated in metabolic regulation and insulin sensitivity. Its chemical structure is characterized by a propanoic acid backbone with specific substituents that enhance its biological activity.

Synthesis Analysis

The synthesis of TUG-770 involves several key steps utilizing advanced organic chemistry techniques. Initially, starting materials such as aryl bromides undergo reactions like the Sonogashira coupling to form alkyne intermediates. Subsequent steps include ester hydrolysis and various substitution reactions to introduce functional groups that optimize potency and selectivity for G Protein-Coupled Receptor 40.

Technical Details

  1. Wittig Reaction: This reaction is employed to create the corresponding cinnamic esters from phosphonium ylides.
  2. Reduction: The double bond in the intermediate is reduced using sodium borohydride in the presence of cobalt chloride.
  3. Coupling Reactions: Sonogashira coupling is crucial for forming the alkyne ligands, which are then subjected to hydrolysis to yield TUG-770.
Molecular Structure Analysis

TUG-770's molecular formula is C20H20F2NC_{20}H_{20}F_{2}N with a molecular weight of approximately 320.38 g/mol. The structural features include:

  • A propanoic acid moiety.
  • Fluorinated aromatic rings that enhance lipophilicity and receptor binding affinity.
  • An ethynyl group that connects the aromatic systems, contributing to its potency as a G Protein-Coupled Receptor 40 agonist.

Structural Data

The compound's structure can be represented as follows:

TUG 770=3 4 2 cyanomethyl phenyl ethynyl 2 fluorophenyl propanoic acid\text{TUG 770}=\text{3 4 2 cyanomethyl phenyl ethynyl 2 fluorophenyl propanoic acid}
Chemical Reactions Analysis

The synthesis of TUG-770 involves multiple chemical transformations, including:

  1. Sonogashira Coupling: This reaction links aryl halides with terminal alkynes, forming key intermediates.
  2. Ester Hydrolysis: Converts esters into acids, crucial for finalizing the structure.
  3. Functional Group Modifications: Substitutions at various positions on the aromatic rings are performed to enhance biological activity.

Technical Details

The reaction conditions typically involve palladium catalysts and base conditions, which are optimized to maximize yields and minimize by-products.

Mechanism of Action

TUG-770 functions by activating G Protein-Coupled Receptor 40, which leads to increased intracellular calcium levels and enhanced insulin secretion from pancreatic beta cells. This process involves:

  1. Receptor Binding: TUG-770 binds to G Protein-Coupled Receptor 40 with high affinity.
  2. Signal Transduction: The binding triggers a cascade of intracellular signaling pathways that culminate in insulin release.
  3. Metabolic Effects: Enhanced insulin secretion contributes to improved glucose uptake and metabolism.

Data on Efficacy

In vitro studies have shown that TUG-770 has an effective concentration (EC50) of approximately 6 nM with a selectivity ratio exceeding 150-fold over related receptors, indicating its potential as a targeted therapeutic agent.

Physical and Chemical Properties Analysis

TUG-770 exhibits several notable physical and chemical properties:

  • Solubility: The compound has moderate water solubility with a logS value of approximately -4.05, indicating it can dissolve sufficiently in biological systems.
  • Lipophilicity: Its logP value suggests it possesses favorable lipophilic characteristics necessary for membrane permeability and receptor interaction.
  • Stability: TUG-770 demonstrates good stability under physiological conditions, contributing to its potential for therapeutic use.

Relevant Data or Analyses

The bioavailability radar analysis indicates that TUG-770 meets several drug-likeness criteria established by Lipinski's Rule of Five, suggesting it has favorable pharmacokinetic properties for oral administration.

Applications

TUG-770 is primarily investigated for its application in treating type 2 diabetes mellitus. Its ability to enhance insulin secretion positions it as a potential alternative or adjunct therapy in managing hyperglycemia in diabetic patients. Ongoing research aims to further elucidate its pharmacological profile and optimize its formulation for clinical use.

Introduction to TUG-770 and FFA1/GPR40 Receptor Pharmacology

Free Fatty Acid Receptor 1 (FFA1/GPR40) as a Therapeutic Target in Type 2 Diabetes

Free Fatty Acid Receptor 1 (FFA1/GPR40), a Gq-protein-coupled receptor (GPCR), is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by medium-to-long-chain free fatty acids enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner. This mechanism offers a critical advantage for type 2 diabetes (T2D) therapeutics: a reduced risk of hypoglycemia compared to insulin secretagogues like sulfonylureas, which operate independently of blood glucose levels [2] [6]. The receptor’s role extends beyond insulin secretion, influencing incretin hormone release (e.g., GLP-1) from intestinal L-cells, thereby amplifying systemic glucose control [2]. Genetic and pharmacological studies validate FFA1 as a high-priority target, with agonists demonstrating glucose-lowering effects in preclinical models without weight gain—a significant limitation of current T2D therapies like thiazolidinediones [2] [10].

Historical Development of FFA1 Agonists: From Endogenous Ligands to Synthetic Compounds

The therapeutic targeting of FFA1 commenced after its deorphanization in 2003, when fatty acids like linoleic acid (EC₅₀ ~μM range) were identified as endogenous ligands [2] [7]. Early synthetic agonists, such as GW9508, exhibited improved potency (human FFA1 EC₅₀: 60–120 nM) but lacked selectivity against the related receptor FFA4/GPR120 [2] [6]. This spurred medicinal chemistry campaigns to optimize scaffold specificity and drug-like properties.

TAK-875 (Fasiglifam), a dihydrobenzofuran-based agonist, emerged as a clinical frontrunner with nanomolar potency (EC₅₀: 14 nM) and proven efficacy in Phase II trials. However, its development was terminated in Phase III due to idiosyncratic hepatotoxicity, speculated to stem from high lipophilicity (cLogP >5) and subsequent metabolic bioactivation [2] [6]. Concurrently, TUG-424 (EC₅₀: 46 nM) and TUG-770 were developed, focusing on reduced lipophilicity and improved safety profiles [1] [7].

Table 1: Evolution of Key FFA1 Agonists

CompoundStructure ClasshFFA1 EC₅₀Selectivity (vs. FFA4)cLogPClinical Status
Linoleic acidEndogenous fatty acid~5–10 μMLow~7.0N/A
GW9508Phenylpropanoic acid60–120 nM10–30-fold4.5Preclinical
TAK-875 (Fasiglifam)Dihydrobenzofuran14 nM>100-fold5.2Phase III (Terminated)
TUG-424Alkyne-linked phenyl46 nM>100-fold5.04Preclinical
TUG-770Fluoro-alkyne-phenyl6 nM>200-fold4.11Preclinical

Rationale for TUG-770: Addressing Lipophilicity and Selectivity Challenges in FFA1 Agonism

Early FFA1 agonists faced two interconnected challenges:

  • High Lipophilicity: Led to poor solubility, extensive plasma protein binding, and potential off-target toxicity (e.g., TAK-875 hepatotoxicity) [1] [6].
  • FFA4 Cross-Activation: FFA4 activation could paradoxically promote insulin resistance, necessitating >100-fold selectivity for therapeutic safety [1] [2].

TUG-770 (chemical name: 3-[4-[2-[2-(Cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid) was engineered to overcome these limitations. Key structural innovations included:

  • Ortho-Fluoro Substituent: Incorporated on the central phenyl ring to lower cLogP (4.11 vs. 5.04 in TUG-424) while boosting potency (EC₅₀: 6 nM vs. 46 nM in TUG-424) and selectivity (>200-fold vs. FFA4) [1] [7].
  • Terminal 2-Cyanomethyl Group: Replaced lipophilic methyl/methoxy groups, reducing cLogP and enhancing ligand efficiency (LE: 0.49; LLE: 4.10) [1] [3].
  • Alkyne Linker: Improved metabolic stability by resisting β-oxidation and provided a synthetically versatile handle for further derivatization (e.g., click chemistry) [3] [5].

Table 2: Structure-Activity Relationship (SAR) of Key TUG-770 Analogues

CompoundCentral RingTerminal RinghFFA1 pEC₅₀cLogPLLEFFA4 Selectivity
3Phenyl2-Methylphenyl7.345.042.3050-fold
72-Fluorophenyl2-Methylphenyl7.485.182.30>200-fold
102-Fluorophenyl2-Methylphenyl7.485.182.30>200-fold
22 (TUG-770)2-Fluorophenyl2-Cyanomethylphenyl8.214.114.10>200-fold

The molecular refinements yielded optimal physicochemical properties:

  • Aqueous Solubility: >100 mg/mL in DMSO (sufficient for in vivo formulations) [3] [5].
  • Metabolic Stability: High resistance to human liver microsomes (HLM) and permeability in Caco-2 assays [3] [8].
  • Pharmacokinetics: Oral bioavailability >50% in mice, low clearance, and sustained plasma exposure enabling once-daily dosing [1] [5].

In vivo, TUG-770 (20 mg/kg/day orally for 28 days) normalized glucose tolerance in diet-induced obese (DIO) mice without affecting body weight, food intake, or plasma leptin—highlighting its potential as a mechanistically distinct, sustainable T2D therapeutic [1] [5].

Table 3: Key Physicochemical and Pharmacokinetic Properties of TUG-770

PropertyValue
Molecular Weight307.32 g/mol
FormulaC₁₉H₁₄FNO₂
cLogP4.11
Human FFA1 EC₅₀6 nM
Solubility (DMSO)≥100 mg/mL
Caco-2 PermeabilityHigh
Plasma Protein BindingLow
Oral Bioavailability (Mice)>50%
Half-life (Mice)>4 hours

Properties

CAS Number

1402601-82-4

Product Name

TUG-770

IUPAC Name

3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23)

InChI Key

KIZUBVPJNPVIIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

TUG-770; TUG 770; TUG770.

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.